Boc-HomoArg(NO2)-OH

solid-phase peptide synthesis arginine side-reaction δ-lactam formation

Boc-HomoArg(NO2)-OH (Nα-tert-butoxycarbonyl-Nω-nitro-L-homoarginine) is an orthogonally protected, non-proteinogenic amino acid derivative that combines an acid-labile Boc group on the α-amine with a reducible nitro group on the guanidino side chain of L-homoarginine. The homoarginine backbone extends the arginine side chain by one methylene unit, converting the guanidino-ornithine connectivity of natural arginine into a guanidino-lysine scaffold.

Molecular Formula C12H23N5O6
Molecular Weight 333.34 g/mol
CAS No. 28968-64-1
Cat. No. B558407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-HomoArg(NO2)-OH
CAS28968-64-1
SynonymsBoc-HomoArg(NO2)-OH; 28968-64-1; (S)-2-((tert-Butoxycarbonyl)amino)-6-(3-nitroguanidino)hexanoicacid; boc-n'-nitro-l-homoarginine; PubChem18972; SCHEMBL10254700; CTK8F8305; MolPort-006-701-268; C12H23N5O6; Boc-Nomega-(nitro)-L-homoarginine; Boc-HomoArg(NO2)-OHhydrochloride; 6370AH; CB-423; ZINC15721496; AKOS024259080; AK-49652; FT-0638823
Molecular FormulaC12H23N5O6
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1
InChIKeyYFIPSHDRWHZYOM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-HomoArg(NO2)-OH (CAS 28968-64-1): Procurement-Ready Protected Homoarginine for Boc-Based Solid-Phase Peptide Synthesis


Boc-HomoArg(NO2)-OH (Nα-tert-butoxycarbonyl-Nω-nitro-L-homoarginine) is an orthogonally protected, non-proteinogenic amino acid derivative that combines an acid-labile Boc group on the α-amine with a reducible nitro group on the guanidino side chain of L-homoarginine. The homoarginine backbone extends the arginine side chain by one methylene unit, converting the guanidino-ornithine connectivity of natural arginine into a guanidino-lysine scaffold [1]. It is supplied as a white to off-white solid with a molecular formula of C₁₂H₂₃N₅O₆ (MW 333.34) and is classified under protected amino acids, non-natural amino acid derivatives, and unusual amino acid categories [2]. Its dual protecting group architecture makes it a strategic building block for the Boc solid-phase peptide synthesis (SPPS) of homoarginine-containing peptides, with particular relevance to structure-activity relationship studies, protease-resistance engineering, and peptide drug discovery programs.

Why Boc-HomoArg(NO2)-OH Cannot Be Interchanged with Boc-Arg(NO2)-OH, Boc-HomoArg(Tos)-OH, or Deprotected Homoarginine


Boc-HomoArg(NO2)-OH occupies a precise intersection of three structural variables—backbone methylene count, N-terminal protection chemistry, and guanidino side-chain protection—that jointly determine coupling efficiency, side-reaction propensity, final peptide stability, and deprotection orthogonality. Substituting Boc-Arg(NO2)-OH (CAS 2188-18-3) eliminates the backbone methylene extension, which has been shown to alter protease susceptibility of the final peptide [1]. Replacing the NO₂ group with a tosyl (Tos) group, as in Boc-HomoArg(Tos)-OH (CAS 124708-78-7), sacrifices the electron-withdrawing capacity that suppresses δ-lactam formation during activation and coupling [2]. Using Fmoc-HomoArg(NO₂)-OH, if available, forces a switch to Fmoc-SPPS and forfeits compatibility with established Boc-chemistry protocols. Using unprotected H-HomoArg(NO₂)-OH eliminates the N-terminal selectivity required for stepwise chain elongation. Each substitution thus alters at least one dimension—synthetic efficiency, side-reaction risk, final peptide properties, or synthetic strategy compatibility—making simple generic replacement scientifically unsound without re-validation of the entire synthesis and biological readout.

Quantitative Differentiation Evidence for Boc-HomoArg(NO2)-OH Against Closest Analogs


NO₂ Guanidino Protection Suppresses δ-Lactam Formation During Arginine/Homoarginine Coupling

The electron-withdrawing NO₂ group on the guanidino moiety minimizes its nucleophilicity, dramatically reducing δ-lactam formation—the most severe side-reaction during incorporation of Arg and, by structural extension, homoarginine residues. In a head-to-head study of Fmoc-protected Arg derivatives, the NO₂ analogue produced only 3% δ-lactam at 30 min of activation with DIC/OxymaPure in DMF at 45°C, compared with 12% for the Pbf analogue (four times more) and 60% for the bis-Boc analogue [1]. The NO₂ derivative achieved >99% coupling efficiency onto the resin-bound peptide, whereas the bis-Boc derivative yielded only 28% coupling efficiency because the activated ester was entirely consumed by δ-lactam formation [1]. This reduction in the electrophilic side-reaction is attributed to the electron-withdrawing nitro group lowering the guanidino nitrogen's nucleophilicity, a property structurally preserved in Boc-HomoArg(NO2)-OH because the NO₂-substituted guanidino group is identical in both arginine and homoarginine.

solid-phase peptide synthesis arginine side-reaction δ-lactam formation

Homoarginine Backbone Extension Increases Peptide Resistance to Trypsin Degradation

Replacing arginine with homoarginine in peptide sequences introduces a one-methylene side-chain extension that alters trypsin recognition and hydrolysis kinetics. In a direct comparison using the antimicrobial peptide PLR10 (oligoarginine) vs PLHR10 (oligohomoarginine), post-trypsin treatment at 62.5 µM reduced E. coli growth by only 20% for the arginine peptide, while the homoarginine peptide retained 90% growth inhibition. Against P. aeruginosa at 125 µM, the arginine peptide showed 22% growth reduction compared with 70% for the homoarginine analogue [1]. This improved enzymatic stability was achieved without significant change in minimum inhibitory concentrations (MICs) for PLHR10 (31.25 to >500 µM range), indicating that homoarginine incorporation decouples antimicrobial potency from protease susceptibility for certain peptide scaffolds [1]. The Boc-HomoArg(NO2)-OH building block enables systematic exploration of this stability-enhancing substitution within Boc-SPPS workflows.

protease stability homoarginine substitution antimicrobial peptide engineering

Orthogonal On-Resin NO₂ Deprotection Under Mild Reducing Conditions

The NO₂ protecting group on Arg and HomoArg can be selectively removed while the peptide remains anchored to the solid support, using SnCl₂ as a reducing agent in mildly acidic conditions—a capability not shared by Tos or Pbf protection. Optimized conditions employ 2 M SnCl₂ with 0.04 M phenol and 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF, a green solvent) at 55°C, achieving >97% deprotection in 30 min for Arg-containing RGD pentapeptides [1]. For more demanding sequences such as bradykinin (two Arg residues), complete deprotection was achieved with 3 × 1 h treatments under sonication or 3 × 30 min under microwave irradiation [1]. This on-resin removal strategy is orthogonal to Boc chemistry: the acid-labile Boc group remains intact under these mild reductive conditions (0.2 M aq HCl represents only 0.64% of the solution), enabling post-synthetic modifications or selective side-chain deprotection before final cleavage [1]. The identical guanidino-NO₂ chemistry in Boc-HomoArg(NO2)-OH makes this orthogonal deprotection pathway directly applicable.

orthogonal deprotection on-resin modification SnCl2 reduction

Organic Solvent Solubility Profile: Boc-HomoArg(NO2)-OH vs Boc-Arg(NO2)-OH

Boc-HomoArg(NO2)-OH is reported to be soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and insoluble in water . In contrast, Boc-Arg(NO2)-OH (CAS 2188-18-3) is described as slightly soluble in DMSO and slightly soluble in methanol upon heating, with some sources indicating water or 1% acetic acid solubility [1]. The homoarginine derivative's solubility in DCM—a common SPPS washing and coupling solvent for Boc chemistry—facilitates its handling in standard Boc-SPPS workflows without requiring solvent switching or pre-dissolution steps. The insolubility in water is consistent with the hydrophobic Boc and nitro functionalities and is typical for protected amino acid derivatives used in solid-phase synthesis where aqueous solubility is not required. This solvent compatibility profile reduces the risk of precipitation or incomplete dissolution during automated synthesis, a practical procurement consideration for laboratories running parallel or automated Boc-SPPS protocols.

solubility Boc-SPPS solvent compatibility protected amino acid handling

Commercial Availability at Defined Purity with Scalable Production

Boc-HomoArg(NO2)-OH is commercially supplied at a purity specification of ≥98% (HPLC) with moisture content controlled to ≤0.5%, and production is available at up to kilogram scale [1]. The compound is also available from multiple independent suppliers including Chem-Impex (≥98% HPLC) , Santa Cruz Biotechnology , and AKSci , ensuring competitive sourcing. Analytical characterization typically includes HPLC-DAD purity assessment and proton NMR spectroscopy confirmation of structure . The enantiomeric L-configuration is specified as (2S) with optical rotation of approximately -10 ± 2° (c=1 in DMF) . Storage recommendations vary from -15°C to 2-8°C in sealed, dry containers . For comparison, Boc-Arg(NO2)-OH is specified at ≥98.5% (calc. based on dry substance, T) by Sigma-Aldrich , with broader supplier availability and lower cost, but lacks the backbone methylene extension that defines the target compound's structural identity.

purchasing specification HPLC purity commercial scale

High-Value Application Scenarios for Boc-HomoArg(NO2)-OH Based on Quantified Differentiation Evidence


Synthesis of Protease-Resistant Homoarginine-Containing Therapeutic Peptide Leads

When designing peptide drug candidates that require enhanced stability against trypsin-like serine proteases, Boc-HomoArg(NO2)-OH enables the systematic replacement of arginine with homoarginine at targeted positions. As demonstrated by the 4.5-fold improvement in post-trypsin activity retention observed with PLHR10 vs PLR10 [5], this substitution can significantly extend the biological half-life of peptide therapeutics. The Boc protection ensures compatibility with standard Boc-SPPS protocols, while the NO₂ group minimizes δ-lactam side-reactions during the coupling of the sterically distinct homoarginine residue, preserving crude peptide purity and yield [2]. This scenario is particularly relevant to the development of orally delivered or systemically administered peptide drugs where proteolytic degradation is a primary clearance mechanism.

On-Resin Selective Modification via Orthogonal NO₂ Deprotection

The NO₂ group of Boc-HomoArg(NO2)-OH can be selectively removed while the peptide remains resin-bound using SnCl₂ in 2-MeTHF at 55°C, achieving >97% deprotection without affecting Boc groups or cleaving the peptide from the resin [5]. This orthogonal deprotection pathway enables synthetic strategies that are inaccessible with Tos- or Pbf-protected building blocks: on-resin cyclization via the liberated guanidino group, site-specific conjugation of fluorophores or affinity tags, fragment condensation approaches requiring unprotected guanidino groups, and preparation of protected peptide segments for native chemical ligation. Researchers and CROs running Boc-SPPS campaigns that require post-assembly side-chain functionalization should prioritize this compound over Tos-protected alternatives.

Structure-Activity Relationship (SAR) Studies on Homoarginine-Containing Bioactive Peptides

Homoarginine is found as a key residue in several bioactive peptides and peptide hormones, including growth hormone-releasing hormone (GH-RH) antagonists where Har²⁹ substitution is a recurring structural motif [5]. Boc-HomoArg(NO2)-OH provides a direct entry point for synthesizing homoarginine-containing peptide libraries for SAR campaigns. The NO₂ protection, with its demonstrated coupling efficiency of >99% in Arg-NO₂ systems [2], reduces the risk of sequence failures in multi-position homoarginine scans. The established precedent of using Nα-Boc-NG-NO₂-Har-ONp for the synthesis of homoarginyl-tetrapeptide amides [4] further validates this protection scheme for homoarginine chemistry. Academic and industrial peptide research groups engaged in GPCR ligand optimization or antimicrobial peptide engineering represent the core user base.

Scaled Production of Homoarginine-Modified Peptide APIs Under cGMP

For contract manufacturing organizations (CMOs) and pharmaceutical companies scaling homoarginine-containing peptide active pharmaceutical ingredients (APIs), Boc-HomoArg(NO2)-OH offers documented purity (≥98% HPLC), controlled moisture (≤0.5%), and commercial availability at kilogram scale [5]. The NO₂ deprotection using SnCl₂ has been demonstrated on multi-Arg peptides including bradykinin analogs [2], providing a scalable, non-catalytic-hydrogenation alternative to the traditional NO₂ removal methods that have historically limited industrial adoption of nitro-arginine building blocks. The green solvent 2-MeTHF used in the deprotection protocol aligns with modern solvent selection guides, reducing regulatory friction during process development.

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